6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly due to its unique structural features and biological activities . The presence of fluorine atoms in the structure enhances its pharmacokinetic properties, making it a valuable scaffold in drug discovery .
Preparation Methods
The synthesis of 6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a multicomponent reaction that combines an aldehyde, an amine, and an isocyanide . This reaction is typically carried out under mild conditions and provides a high yield of the desired product . Industrial production methods often involve optimization of reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in the context of anticancer activity, it acts as a covalent inhibitor by forming a covalent bond with the target protein, thereby inhibiting its function . The compound’s ability to inhibit specific enzymes or proteins is crucial for its therapeutic effects .
Comparison with Similar Compounds
6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant anti-TB activity.
KRAS G12C inhibitors: These are another class of imidazo[1,2-a]pyridine derivatives used in cancer treatment.
The uniqueness of this compound lies in its dual fluorine substitution, which enhances its pharmacokinetic properties and biological activity .
Properties
Molecular Formula |
C13H8F2N2 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
6-fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8F2N2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H |
InChI Key |
YQJIGYYOEUJJTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN3C=C(C=CC3=N2)F |
Origin of Product |
United States |
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